molecular formula C9H15N3O2 B13487729 2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B13487729
M. Wt: 197.23 g/mol
InChI Key: OSVILWCSLZJRRE-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1H-pyrazole with a suitable aldehyde, followed by reductive amination to introduce the methylamino group. The final step involves the introduction of the propanoic acid moiety through a carboxylation reaction. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting or activating biological pathways. The methylamino group may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole: A simpler pyrazole derivative with known biological activity.

    2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid: Lacks the methylamino group but shares a similar core structure.

    2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but without the methylamino group.

Uniqueness

2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is unique due to the presence of both the pyrazole ring and the methylamino group, which may confer distinct biological properties and enhance its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-methyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-7-4-5-12(11-7)6-9(2,10-3)8(13)14/h4-5,10H,6H2,1-3H3,(H,13,14)

InChI Key

OSVILWCSLZJRRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)(C(=O)O)NC

Origin of Product

United States

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